Denudatine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

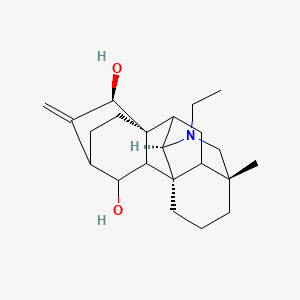

C22H33NO2 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16-,17?,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

OVXLNQAYPUEDSI-ZELDGSOFSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CCC[C@]34[C@H]1C(CC23)[C@]56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Denudatine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denudatine, a C20-diterpenoid alkaloid, is a natural product of significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. Primarily found in plants of the Aconitum genus, its isolation and purification present specific challenges and require meticulous experimental protocols. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data has been summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Natural Sources of this compound

This compound is predominantly isolated from various species of the genus Aconitum, belonging to the Ranunculaceae family. These herbaceous plants are widely distributed in the Northern Hemisphere. The primary documented sources of this compound include:

The concentration of this compound can vary significantly between different species and even within different parts of the same plant (roots, stems, leaves). The roots and rhizomes are generally considered to be the most abundant sources of this alkaloid.

Quantitative Analysis of this compound Content

Accurate quantification of this compound in plant material is crucial for standardizing extracts and for optimizing isolation procedures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable method for this purpose.[4][5] While specific yields of this compound are not always reported in isolation studies, which often focus on a range of alkaloids, analysis of processed Aconitum carmichaelii (Fu-Zi) has shown varying levels of related diterpenoid alkaloids, highlighting the importance of precise analytical methods for quality control.

Table 1: Reported Content of Diterpenoid Alkaloids in Aconitum carmichaelii (Processed Fu-Zi)

| Alkaloid Type | Compound | Concentration Range (mg/g) in Processed Fu-Zi | Reference |

| Diester Diterpenoid Alkaloids (DDAs) | Mesaconitine (MAT) | 0.04 - 1.32 | |

| Hypaconitine (HAT) | 0.05 - 0.80 | ||

| Aconitine (ACT) | 0.00 - 0.31 | ||

| Monoester Diterpenoid Alkaloids (MDAs) | Benzoylmesaconine (BMA) | 0.13 - 0.54 | |

| Benzoylhypaconine (BHA) | 0.02 - 0.22 | ||

| Benzoylaconine (BAC) | 0.12 - 0.84 |

Note: This table provides context on the range of related alkaloids found in processed Aconitum. Specific quantitative data for this compound from raw plant material is often variable and less consistently reported.

Isolation and Purification Protocols

The isolation of this compound from Aconitum species follows a general workflow for alkaloid extraction, involving solvent extraction, acid-base partitioning, and chromatographic purification.

General Extraction and Fractionation Protocol

A typical procedure for the extraction of total alkaloids from Aconitum plant material is as follows:

-

Pulverization: The dried plant material (usually roots) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with an organic solvent, commonly methanol (B129727) or ethanol, often under reflux. Some protocols may utilize an initial treatment with an alkaline solution (e.g., ammonia) to liberate the free base form of the alkaloids.

-

Acid-Base Partitioning:

-

The crude extract is acidified (e.g., with HCl or H₂SO₄) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The pH of the aqueous phase is then adjusted to be alkaline (e.g., with NH₄OH) to precipitate the free alkaloid bases.

-

The precipitated alkaloids are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

-

-

Drying and Concentration: The organic extract containing the total alkaloids is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. This is typically achieved through a combination of chromatographic techniques:

-

Column Chromatography: The crude extract is subjected to column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the alkaloids based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched with this compound from column chromatography are further purified using Prep-HPLC with a suitable stationary phase (e.g., C18) and mobile phase.

The purity of the isolated this compound is confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow and Logic Diagrams

General Workflow for this compound Isolation

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from Aconitum species are known for their potent biological activities, including analgesic and anti-inflammatory effects. While the specific signaling pathways of this compound are not as extensively studied as some other aconite alkaloids, the available evidence suggests its involvement in the modulation of ion channels and inflammatory pathways.

Modulation of Ion Channels

Diterpenoid alkaloids are recognized for their ability to modulate the function of voltage-gated ion channels, particularly sodium (Na+) and potassium (K+) channels. This interaction is a key mechanism underlying both their therapeutic effects and their toxicity. It is plausible that this compound, like other related alkaloids, exerts its pharmacological effects by interacting with these channels, thereby affecting neuronal excitability and signal transmission. However, specific studies detailing the direct interaction of this compound with particular ion channel subtypes are limited.

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory properties of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert anti-inflammatory effects by interfering with this pathway.

Conclusion

This compound remains a compelling natural product for further investigation. This guide has synthesized the current knowledge regarding its natural occurrence and isolation. While the general principles of its biological activity are understood within the context of diterpenoid alkaloids, further research is required to elucidate the specific molecular targets and signaling pathways of this compound. Such studies will be instrumental in unlocking its full therapeutic potential and in the development of novel pharmaceuticals. The detailed protocols and workflows provided herein serve as a valuable resource for researchers embarking on the study of this fascinating molecule.

References

- 1. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of Denudatine: A Technical Guide to Its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid first isolated from Aconitum kusnezoffii.[1] It represents a fascinating and structurally complex class of natural products. As a member of the atisine-type alkaloids, this compound is characterized by a rigid hexacyclic skeleton. Its true significance in natural product chemistry extends beyond its own biological activities; it is a key biosynthetic intermediate. Nature utilizes the this compound framework as a scaffold to perform elegant skeletal rearrangements, giving rise to the more complex and highly functionalized C19-diterpenoid alkaloids, such as the aconitine (B1665448) family, which are renowned for their potent physiological effects.[2][3]

The definitive determination of such a complex, three-dimensional structure requires a synergistic combination of advanced analytical techniques. This technical guide provides an in-depth overview of the core spectroscopic and analytical methods employed in the structure elucidation of this compound, offering detailed protocols and a summary of the critical data that unlocked its molecular architecture.

Core Elucidation Techniques: A Multi-Faceted Approach

The unambiguous determination of this compound's structure was not achieved by a single experiment but by the convergence of evidence from several key analytical techniques.

X-Ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provided the first and most definitive evidence for the structure of this compound.[3] This powerful technique allows for the direct visualization of the atomic arrangement in a crystalline solid, providing precise coordinates for each atom and thus revealing the molecule's absolute configuration and complex stereochemistry.

The initial structural determination was performed on this compound methiodide, a derivative that yielded high-quality crystals suitable for diffraction experiments.[3] The resulting electron density map unambiguously revealed the atisine-type skeleton featuring a unique C(7)–C(20) bridge, a crucial finding that positioned this compound as a plausible biogenetic precursor to the aconitum-type alkaloids.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Solution Blueprint

While X-ray crystallography provides a static image of the molecule in the solid state, NMR spectroscopy offers a detailed picture of the structure in solution, confirming the connectivity and stereochemical relationships established by crystallography. For this compound and its analogs, a suite of NMR experiments is essential.

-

¹H NMR (Proton NMR): Provides information on the chemical environment of each hydrogen atom, including their connectivity (through spin-spin coupling) and spatial proximity.

-

¹³C NMR (Carbon NMR): Determines the number of unique carbon atoms and their chemical environment (e.g., alkane, alkene, carbonyl), revealing the carbon skeleton of the molecule.

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's 3D shape and stereochemistry.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a fundamental tool used to determine the molecular weight and elemental composition of a compound with high accuracy. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides an exact mass that allows for the calculation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion.[4] The resulting fragmentation pattern offers valuable clues about the molecule's structure. In alkaloids like this compound, characteristic losses corresponding to functional groups or cleavages of the polycyclic ring system can help confirm the proposed structure. Common fragmentation pathways in such rigid systems include retro-Diels-Alder reactions and cleavages initiated at the nitrogen atom (α-cleavage).

Quantitative Spectroscopic Data

Detailed ¹H and ¹³C NMR studies are indispensable for confirming the identity of this compound and for the characterization of new, related alkaloids. While the original 1991 isolation report lacks a detailed data table in its abstract[1], subsequent comprehensive studies have been published. The following table represents a compilation of expected chemical shifts for the this compound core, based on literature for this compound-type alkaloids.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| 1 | ~35-45 | Multiple protons, complex coupling |

| 2 | ~20-30 | Multiple protons, complex coupling |

| 3 | ~30-40 | Multiple protons, complex coupling |

| 4 | ~30-40 | Quaternary Carbon |

| 5 | ~45-55 | Proton signal, often a multiplet |

| 6 | ~25-35 | Multiple protons, complex coupling |

| 7 | ~40-50 | Proton signal, often a multiplet |

| 8 | ~40-50 | Quaternary Carbon |

| 9 | ~45-55 | Proton signal, often a multiplet |

| 10 | ~35-45 | Quaternary Carbon |

| 11 | ~45-55 | Proton signal, often a multiplet |

| 12 | ~25-35 | Multiple protons, complex coupling |

| 13 | ~35-45 | Proton signal, often a multiplet |

| 14 | ~20-30 | Multiple protons, complex coupling |

| 15 | ~30-40 | Multiple protons, complex coupling |

| 16 | ~145-155 | Olefinic Proton |

| 17 | ~105-115 | Olefinic Proton |

| 18 | ~25-35 | Methyl Group Protons (singlet) |

| 19 | ~50-60 | Methylene protons adjacent to N |

| 20 | ~60-70 | Methylene protons adjacent to N |

| Note: This is a representative table. Actual chemical shifts can vary based on the solvent and specific derivative. |

Experimental Protocols and Workflows

The elucidation of a complex natural product like this compound follows a logical workflow, integrating isolation, spectroscopic analysis, and confirmation.

General Experimental Workflow

Caption: A logical workflow for isolating and elucidating the structure of a natural product.

Biosynthetic Relationship of this compound

This compound is a pivotal intermediate in the biosynthesis of more complex diterpenoid alkaloids. Understanding this relationship is key to appreciating its chemical significance.

Caption: this compound as a key biosynthetic intermediate between alkaloid classes.

Detailed Methodologies

1. X-Ray Crystallography Protocol:

-

Crystallization: A pure sample of this compound (or a suitable derivative like the methiodide salt) is dissolved in an appropriate solvent system (e.g., methanol (B129727), acetone). High-quality single crystals are grown slowly through techniques such as solvent evaporation or vapor diffusion.

-

Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern—the positions and intensities of the scattered X-rays—is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into this map and refined computationally to best fit the experimental data, yielding the final, highly accurate molecular structure.

2. NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 1-5 mg of the pure compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400-600 MHz). A series of experiments are run, including standard 1D ¹H and ¹³C spectra, followed by 2D experiments like ¹H-¹H COSY, HSQC, HMBC, and NOESY to establish correlations.

-

Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). Chemical shifts, coupling constants, and cross-peaks are analyzed to piece together the molecular structure, assign chemical shifts to each nucleus, and determine the relative stereochemistry.

3. High-Resolution Mass Spectrometry (HRMS-ESI) Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (like formic acid) to promote protonation [M+H]⁺.

-

Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The mass of the protonated molecular ion is measured with high precision (typically to four decimal places). This accurate mass is used to calculate the most probable elemental composition using specialized software, confirming the molecular formula. For MS/MS, the molecular ion is isolated, fragmented by collision-induced dissociation (CID), and the masses of the fragment ions are analyzed to support the proposed structure.

Confirmation Through Total Synthesis

The ultimate confirmation of a proposed structure for a natural product is its total synthesis in the laboratory. The synthesis of this compound-type alkaloids, such as lepenine (B1674739) and cochlearenine, has been achieved by multiple research groups.[1][2] These synthetic routes, often involving dozens of intricate chemical steps, serve to verify the structure of the target molecule. By preparing the molecule from simple starting materials, chemists can prove that the connectivity and stereochemistry assigned through spectroscopic methods are correct when the spectroscopic data of the synthetic material perfectly matches that of the natural isolate.

Conclusion

The structure elucidation of this compound is a prime example of modern natural product chemistry, showcasing the power of a coordinated analytical strategy. While single-crystal X-ray crystallography provided the initial, unambiguous structural proof, a full suite of spectroscopic techniques—particularly multidimensional NMR and high-resolution mass spectrometry—is essential for full characterization and for elucidating the structures of related compounds isolated from nature. These techniques, complemented by the ultimate proof of total synthesis, work in concert to provide the definitive and detailed molecular blueprint required by researchers in pharmacology and drug development.

References

- 1. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c13nmr.at [c13nmr.at]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway to Denudatine-Type Alkaloids: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthesis of a Complex Class of Diterpenoid Alkaloids

Denudatine-type alkaloids, a fascinating subclass of C20-diterpenoid alkaloids found predominantly in plants of the Aconitum and Delphinium genera, have long captivated chemists and pharmacologists due to their complex molecular architecture and significant biological activities. While the total synthesis of these intricate molecules has been a formidable challenge for organic chemists, the elucidation of their biosynthetic pathway offers a promising avenue for their sustainable production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound-type alkaloid biosynthetic pathway, with a focus on the key enzymatic steps, experimental methodologies, and available quantitative data to support researchers, scientists, and drug development professionals in this field.

The Entry Points: From Geranylgeranyl Diphosphate (B83284) to the Diterpene Scaffold

The biosynthesis of all diterpenoid alkaloids, including the this compound-type, commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The initial steps involve a series of cyclization reactions catalyzed by two classes of terpene synthases (TPSs) to form the foundational hydrocarbon skeleton.

The first committed step is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP), a reaction catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS). Subsequently, a class I diterpene synthase, ent-atiserene synthase (KSL), facilitates a further cyclization and rearrangement of ent-CPP to yield ent-atiserene, the characteristic tetracyclic diterpene scaffold of atisine-type alkaloids, which are precursors to this compound-type alkaloids.[1]

Recent studies combining transcriptome analysis and in vitro enzyme assays in Aconitum species have led to the functional identification of several TPSs involved in this initial phase. For instance, in Aconitum carmichaelii, seven TPS-c subfamily genes were found to produce ent-CPP from GGPP, and five kaurene synthase-like (KSL) enzymes were identified to convert ent-CPP into various diterpene skeletons, including ent-atiserene.[1]

The "Black Box" Unveiled: Tailoring the Diterpene Core

The conversion of the relatively simple ent-atiserene skeleton into the structurally complex and diverse this compound-type alkaloids involves a series of intricate tailoring reactions. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), reductases, and potentially other enzyme classes like acyltransferases and methyltransferases. While the precise sequence of these reactions is still under active investigation, transcriptome analyses of various Aconitum species have identified a plethora of candidate genes.

2.1. The Role of Cytochrome P450s in Oxidation and Rearrangement

CYP450s are a superfamily of heme-containing enzymes that play a crucial role in the oxidative functionalization of various secondary metabolites. In the context of diterpenoid alkaloid biosynthesis, they are responsible for introducing hydroxyl groups and catalyzing rearrangements of the carbon skeleton.[2] Transcriptome studies of Aconitum species have revealed a large number of CYP450 genes that are co-expressed with other genes in the diterpenoid alkaloid pathway, suggesting their involvement in the modification of the diterpene scaffold.[3][4]

For example, a study on Aconitum carmichaelii and Aconitum coreanum identified 14 divergent CYP450s, eight of which were multifunctional, capable of catalyzing oxidation at seven different positions on the diterpene scaffolds. While the specific CYP450s responsible for the precise transformations leading to the this compound core are yet to be definitively characterized, these findings highlight the remarkable plasticity of P450s in generating structural diversity.

2.2. Nitrogen Incorporation: The Defining Step of Alkaloid Formation

A key and still enigmatic step in the biosynthesis of this compound-type alkaloids is the incorporation of a nitrogen atom to form the characteristic heterocyclic ring system. The primary nitrogen source is believed to be ethanolamine. The enzymatic mechanism for this incorporation is not yet fully elucidated, but it is hypothesized to involve a reductase enzyme.

Recent work on the biosynthesis of the diterpenoid alkaloid atisinium has identified a reductase with low homology to other known enzymes that is proposed to catalyze a key step in the pathway, supporting the formation of the alkaloid structure. While this study provides a significant lead, further research is required to characterize the specific reductase(s) involved in this compound biosynthesis and to delineate the precise mechanism of nitrogen incorporation.

Experimental Approaches for Pathway Elucidation

The elucidation of the this compound-type alkaloid biosynthetic pathway relies on a combination of modern -omics techniques, classical biochemical methods, and synthetic biology approaches.

3.1. Transcriptome Analysis and Gene Discovery

High-throughput RNA sequencing (RNA-seq) of different tissues of Aconitum species has been instrumental in identifying candidate genes involved in diterpenoid alkaloid biosynthesis. By comparing the transcriptomes of high- and low-alkaloid-producing tissues or plants, researchers can identify genes whose expression patterns correlate with alkaloid accumulation. Co-expression analysis, where the expression levels of unknown genes are correlated with those of known pathway genes, is a powerful tool for identifying new candidate enzymes.

Experimental Protocol: Transcriptome Analysis of Aconitum Species

-

Plant Material and RNA Extraction: Collect different tissues (e.g., roots, stems, leaves, flowers) from Aconitum plants at various developmental stages. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., TRIzol reagent or a plant-specific RNA extraction kit) following the manufacturer's instructions.

-

Library Preparation and Sequencing: Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer. Construct cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit). Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

-

De Novo Assembly and Annotation: For species without a reference genome, perform de novo assembly of the high-quality reads using assemblers like Trinity or SOAPdenovo-Trans. Annotate the assembled unigenes by sequence similarity searches against public databases such as NCBI non-redundant (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG).

-

Identification of Candidate Genes: Identify unigenes encoding putative terpene synthases, cytochrome P450s, reductases, acyltransferases, and methyltransferases based on the annotation results.

-

Differential Expression and Co-expression Analysis: Quantify the expression levels of unigenes in different tissues using software like RSEM or Kallisto. Identify differentially expressed genes (DEGs) between tissues with varying alkaloid content. Perform weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes, which can reveal novel candidate genes in the this compound pathway.

3.2. Functional Characterization of Candidate Genes

Once candidate genes are identified, their functions need to be validated experimentally. This is typically achieved through heterologous expression in a microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) or in a plant system (e.g., Nicotiana benthamiana), followed by in vitro or in vivo enzyme assays.

Experimental Protocol: Heterologous Expression and In Vitro Enzyme Assay of a Candidate Cytochrome P450

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP450 gene from Aconitum cDNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into the chosen host organism. For E. coli, induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production. For yeast, induce expression by switching the carbon source from glucose to galactose.

-

Microsome Isolation (for membrane-bound P450s): Harvest the cells and lyse them by sonication or French press. Isolate the microsomal fraction, which contains the membrane-bound P450s, by differential centrifugation.

-

In Vitro Enzyme Assay: Prepare a reaction mixture containing the isolated microsomes (or purified enzyme), a suitable substrate (e.g., ent-atiserene), a NADPH-cytochrome P450 reductase (CPR) as an electron donor, and NADPH in a buffered solution. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane). Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic product.

Quantitative Data on Biosynthetic Enzymes

To date, there is a significant lack of published quantitative data, such as enzyme kinetics (e.g., Km, kcat), for the specific enzymes involved in the this compound-type alkaloid biosynthetic pathway. This represents a major knowledge gap and a critical area for future research. The determination of these parameters is essential for understanding the efficiency and regulation of the pathway and for successful metabolic engineering efforts.

Table 1: Functionally Characterized Terpene Synthases in Aconitum carmichaelii

| Enzyme | Substrate | Product(s) | Reference |

| AcCPSs (7 genes) | GGPP | ent-CPP | |

| AcKSL1 | ent-CPP | ent-Atiserene | |

| AcKSL2s | ent-CPP | ent-Kaurene | |

| AcKSL3-1 | ent-CPP | ent-13-epi-Sandaracopimaradiene |

Future Perspectives and Conclusion

The elucidation of the complete biosynthetic pathway of this compound-type alkaloids is a challenging but highly rewarding endeavor. The application of integrated -omics approaches, combined with rigorous biochemical characterization of candidate enzymes, will be crucial to fill the existing knowledge gaps. Future research should focus on:

-

Functional characterization of the CYP450s and reductases involved in the modification of the ent-atiserene skeleton and the incorporation of nitrogen.

-

Determination of the precise sequence of enzymatic reactions leading to the this compound core structure.

-

Acquisition of quantitative data on enzyme kinetics to understand the flux and regulation of the pathway.

-

Reconstitution of the entire pathway in a heterologous host to enable the sustainable production of this compound-type alkaloids and their derivatives.

A deeper understanding of the biosynthetic machinery for these complex natural products will not only provide a platform for their biotechnological production but also open up new avenues for the discovery of novel therapeutic agents through metabolic engineering and synthetic biology. The intricate dance of enzymes that nature employs to construct these molecular marvels continues to be a source of inspiration and a frontier for scientific discovery.

References

- 1. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids | MDPI [mdpi.com]

The Enigmatic Pharmacology of Denudatine Derivatives: A Technical Guide for Researchers

An In-Depth Exploration of the Pharmacological Properties, Mechanisms of Action, and Experimental Methodologies of Denudatine and its Analogs for Drug Discovery and Development Professionals.

This compound and its derivatives, a class of C20 diterpenoid alkaloids predominantly isolated from plants of the Aconitum, Consolidum, and Delphinium genera, have garnered significant interest in the scientific community for their potential therapeutic applications. These complex polycyclic natural products have demonstrated a range of pharmacological activities, primarily centered on the modulation of ion channels, suggesting their potential as lead compounds for the development of novel therapeutics for cardiovascular, pain, and neurological disorders. This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacological properties of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Pharmacological Activities and Quantitative Data

The pharmacological effects of this compound and its derivatives are primarily attributed to their ability to modulate the function of voltage-gated ion channels, particularly sodium (Na+) and potassium (K+) channels. This activity underpins their observed anti-arrhythmic, analgesic, and potential neuroprotective properties.

Anti-Arrhythmic and Cardiovascular Effects

This compound has been shown to possess significant anti-arrhythmic properties. In vivo studies have demonstrated its efficacy in suppressing experimentally induced arrhythmias. Furthermore, the this compound derivative cochlearenine exhibits a pronounced bradycardic effect.

| Compound | Test System | Effect | Effective Dose/Concentration | Reference |

| This compound | Mice | Acute toxicity (intravenous) | LD50: 128 mg/kg | [1] |

| Mice | Acute toxicity (oral) | LD50: 290 mg/kg | [1] | |

| Rats | Anti-arrhythmic (aconitine-induced) | 25 mg/kg (intravenous) | [1] | |

| Rats | Anti-arrhythmic (CaCl2-induced) | 26 mg/kg (intravenous) | [1] | |

| Cochlearenine | Guinea pig atria | Bradycardic effect | 0.1 - 1.0 mg/mL |

Table 1: Quantitative data on the toxicity and anti-arrhythmic effects of this compound and cochlearenine.

Analgesic Activity

Diterpenoid alkaloids are recognized for their potential analgesic effects. While specific quantitative data for this compound derivatives are limited, one study has shown that a this compound-type alkaloid can inhibit writhing in an acetic acid-induced pain model, suggesting peripheral analgesic activity.

| Compound | Test System | Effect | Result |

| This compound-type alkaloid (Compound 5) | Mice | Analgesic (acetic acid-induced writhing) | Inhibition of writhing |

Table 2: Qualitative analgesic activity of a this compound-type alkaloid.

Experimental Protocols

To facilitate further research and replication of key findings, this section details the methodologies for the principal experiments cited in the study of this compound derivatives.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Modulation

This technique is the gold standard for investigating the effects of compounds on ion channel function.

Objective: To measure the effect of this compound derivatives on the currents flowing through specific ion channels (e.g., Na+, K+) in isolated cells.

General Protocol:

-

Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific channel subtype) or primary cells (e.g., isolated cardiomyocytes).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Solutions:

-

External Solution (for Na+ currents): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution (for Na+ currents): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2.

-

-

Recording Procedure:

-

Establish a high-resistance (GΩ) seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -100 mV for Na+ channels).

-

Apply voltage steps to elicit ion currents.

-

Perfuse the cells with the external solution containing various concentrations of the this compound derivative.

-

Record the changes in current amplitude and kinetics.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship, and calculate IC50 values from the dose-response curves.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a common in vivo model for screening peripheral analgesic activity.

Objective: To assess the ability of a this compound derivative to reduce visceral pain.

General Protocol:

-

Animals: Use male Swiss albino mice (20-25 g).

-

Drug Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., diclofenac (B195802) sodium).

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p.), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.

-

Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound derivatives are still under investigation. However, based on their known interactions with ion channels and the pharmacological profiles of other natural products, several pathways are likely to be involved.

Ion Channel Modulation and Downstream Effects in Cardiomyocytes

The anti-arrhythmic and bradycardic effects of this compound derivatives are likely mediated by their direct interaction with Na+ and K+ channels in cardiomyocytes. By modulating these channels, they can alter the cardiac action potential duration, conduction velocity, and automaticity.

Potential Anti-Inflammatory and Neuroprotective Signaling Pathways

While direct evidence for this compound derivatives is lacking, other alkaloids and natural products exert anti-inflammatory and neuroprotective effects by modulating key signaling cascades such as the NF-κB and MAPK pathways (involved in inflammation) and the PI3K/Akt and ERK pathways (involved in cell survival and neuroprotection). Future research should investigate whether this compound derivatives engage these pathways.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The available data strongly suggest that their primary mechanism of action involves the modulation of ion channels, leading to demonstrable cardiovascular and analgesic effects. However, a significant gap remains in the quantitative understanding of their interaction with specific ion channel subtypes and the elucidation of the downstream signaling pathways.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the IC50, Ki, and EC50 values of a broader range of this compound derivatives on various Na+ and K+ channel subtypes.

-

Mechanism of Action Studies: Investigating the precise binding sites and molecular interactions of these compounds with their target ion channels through techniques like site-directed mutagenesis and molecular modeling.

-

Signaling Pathway Analysis: Elucidating the downstream signaling cascades affected by this compound derivatives in relevant cell types to understand the full spectrum of their cellular effects.

-

In Vivo Efficacy and Safety: Expanding in vivo studies to explore the therapeutic potential of these compounds in more clinically relevant models of arrhythmia, pain, and neurodegenerative diseases, while carefully assessing their toxicological profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of diterpenoid alkaloids and pave the way for the development of novel and effective drugs.

References

Denudatine: A Diterpenoid Alkaloid in Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly found in plants of the Aconitum genus. These plants have a long and storied history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM), where they have been utilized for centuries to treat a variety of ailments, including pain, inflammation, rheumatism, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its known pharmacological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Traditional Medicine Applications

Plants from the Aconitum genus, rich in diterpenoid alkaloids like this compound, have been historically used for their potent physiological effects. In traditional practices, these plants are often processed to reduce their inherent toxicity before being formulated into remedies. The primary traditional applications of Aconitum species containing this compound include:

-

Analgesia: Used to alleviate various types of pain, including rheumatic pain and toothache.

-

Anti-inflammatory: Employed in the treatment of inflammatory conditions.

-

Cardiovascular Regulation: Utilized for certain heart-related conditions.

-

Sedation: Applied for its calming and sedative properties.

It is crucial to note that the use of Aconitum alkaloids in traditional medicine is a complex practice that requires deep knowledge of preparation and dosage due to their narrow therapeutic index.

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to elucidate the molecular basis for the traditional uses of this compound and related alkaloids. The primary pharmacological activities attributed to this class of compounds are analgesia, anti-inflammation, and cardiovascular modulation.

Analgesic Activity

The analgesic effects of diterpenoid alkaloids are believed to be mediated through their interaction with the central and peripheral nervous systems. While specific data for this compound is limited, related alkaloids have been shown to modulate key signaling pathways involved in pain perception.

Experimental Protocol: Acetic Acid-Induced Writhing Test

A standard preclinical model to evaluate peripheral analgesic activity is the acetic acid-induced writhing test in mice.

-

Animals: Male or female mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Drug Administration: The test compound (this compound) or a standard analgesic (e.g., diclofenac (B195802) sodium) is administered intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Writhing: After a specific period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.

Anti-inflammatory Activity

The anti-inflammatory properties of diterpenoid alkaloids are thought to involve the modulation of key inflammatory pathways. While the precise mechanisms for this compound are not fully characterized, the NF-κB signaling pathway and the expression of cyclooxygenase-2 (COX-2) are likely targets.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity.

-

Animals: Male or female rats are used.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Drug Administration: The test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan (e.g., 1% w/v in saline) is injected into the sub-plantar region of the hind paw.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for the test and standard groups at each time point by comparing the increase in paw volume to that of the control group.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like COX-2.

Cardiovascular Effects

Diterpenoid alkaloids are known to interact with ion channels, which is the likely basis for their cardiovascular effects. Specifically, voltage-gated sodium (Nav) and potassium (Kv) channels are potential targets. Modulation of these channels can affect cardiac action potentials and vascular tone.

Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.

-

Cell Culture: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Nav or Kv channel subunit) is cultured.

-

Cell Preparation: Cells are prepared for electrophysiological recording.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.

-

Voltage Protocols: Specific voltage protocols are applied to elicit channel opening, inactivation, and deactivation.

-

Drug Application: this compound is applied to the cell, and changes in the ion currents are recorded.

-

Data Analysis: Parameters such as current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are analyzed to determine the effect of the compound.

Logical Relationship: Ion Channel Modulation and Cardiovascular Effects

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data for this compound regarding its IC50 values for analgesic or anti-inflammatory targets, detailed pharmacokinetic parameters, or a definitive LD50 value. The tables below are structured to present such data once it becomes available through future research.

Table 1: In Vitro Biological Activity of this compound (Data Not Available)

| Assay/Target | Cell Line | IC50/EC50 (µM) | Reference |

| Analgesic Activity | |||

| e.g., Opioid Receptor Binding | |||

| Anti-inflammatory Activity | |||

| e.g., NF-κB Inhibition | |||

| e.g., COX-2 Inhibition | |||

| Cardiovascular Activity | |||

| e.g., Nav1.5 Block | |||

| e.g., Kv11.1 (hERG) Block | |||

| Cytotoxicity | |||

| e.g., HEK293 | |||

| e.g., HepG2 |

Table 2: Pharmacokinetic Parameters of this compound (Data Not Available)

| Parameter | Species | Route | Value | Unit | Reference |

| Oral Bioavailability (F) | % | ||||

| Half-life (t1/2) | h | ||||

| Cmax | ng/mL | ||||

| Tmax | h | ||||

| Volume of Distribution (Vd) | L/kg | ||||

| Clearance (CL) | L/h/kg |

Table 3: Toxicological Data for this compound (Data Not Available)

| Test | Species | Route | LD50 | Unit | Reference |

| Acute Toxicity | Oral | mg/kg | |||

| Acute Toxicity | Intraperitoneal | mg/kg |

Conclusion and Future Directions

This compound is a structurally complex diterpenoid alkaloid with a rich history of use in traditional medicine. Preliminary scientific investigations into the pharmacological activities of the broader class of diterpenoid alkaloids suggest potential for analgesic, anti-inflammatory, and cardiovascular effects, likely mediated through the modulation of ion channels and key inflammatory signaling pathways such as NF-κB.

However, a significant gap exists in the scientific literature regarding specific quantitative data for this compound. To advance the understanding and potential therapeutic application of this compound, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of pure this compound to facilitate rigorous pharmacological and toxicological studies.

-

In Vitro and In Vivo Pharmacology: Comprehensive evaluation of the analgesic, anti-inflammatory, and cardiovascular activities of this compound to determine its potency and efficacy, including the generation of IC50/EC50 values.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Toxicology: Thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to establish a comprehensive safety and pharmacokinetic profile, including the determination of its oral bioavailability and LD50.

A deeper understanding of the pharmacology and toxicology of this compound will be essential to unlock its full therapeutic potential and to develop it as a safe and effective modern medicine.

Initial Toxicity Screening of Denudatine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Denudatine and Diterpenoid Alkaloid Toxicity

This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities.[1][2] Diterpenoid alkaloids are broadly classified into C18, C19, and C20 types, with the C19 compounds, such as aconitine, being notoriously toxic.[1][3] The C20-diterpenoid alkaloids, to which this compound belongs, are generally considered to be far less toxic than their C19 counterparts.[1] Despite their potential therapeutic applications, a thorough toxicological evaluation is a critical first step in the drug development process for any new compound, including those derived from natural sources. This guide provides an in-depth overview of the initial toxicity screening methodologies applicable to this compound compounds, summarizes available data on related compounds, and outlines potential mechanisms of toxicity.

Quantitative Toxicity Data for Diterpenoid Alkaloids

Below is a summary of reported cytotoxicity data for various diterpenoid alkaloids against a range of human cancer cell lines. It is crucial to note that these values are for compounds structurally related to this compound and should be used as a preliminary reference. The actual toxicity of this compound compounds must be determined through direct experimental evaluation.

| Compound Name | Cell Line | IC50 (µM) | Reference |

| Lipojesaconitine | A549 (Lung Carcinoma) | 6.0 | |

| Lipojesaconitine | MDA-MB-231 (Breast Cancer) | 7.3 | |

| Lipojesaconitine | MCF-7 (Breast Cancer) | 6.8 | |

| Lipojesaconitine | KB (Cervical Carcinoma) | 6.2 | |

| Lipomesaconitine | KB (Cervical Carcinoma) | 9.9 | |

| Lipoaconitine | A549 (Lung Carcinoma) | 13.7 | |

| Lipoaconitine | MDA-MB-231 (Breast Cancer) | 15.2 | |

| Lipoaconitine | MCF-7 (Breast Cancer) | 14.8 | |

| Lipoaconitine | KB (Cervical Carcinoma) | 16.5 | |

| Lipoaconitine | KB-VIN (Multidrug-Resistant) | 20.3 |

Experimental Protocols for Initial Toxicity Screening

A comprehensive initial toxicity screening of this compound compounds should involve a combination of in vitro and in vivo assays to assess cytotoxicity, acute toxicity, and potential mechanisms of action.

In Vitro Cytotoxicity Assays

In vitro assays are rapid and cost-effective methods for initial toxicity screening. They provide valuable information on the direct effects of a compound on cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plates for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the concentration of the compound that causes 50% LDH release (EC50).

In Vivo Acute Oral Toxicity Study

In vivo studies in animal models are essential to understand the systemic toxicity of a compound. The acute oral toxicity study determines the LD50 value and provides information on the clinical signs of toxicity.

Protocol (Up-and-Down Procedure - UDP):

-

Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dose Selection: Based on in vitro cytotoxicity data and any available information on related compounds, an initial starting dose is selected. The UDP uses a sequential dosing scheme where the outcome of the previously dosed animal determines the dose for the next.

-

Administration: Administer the this compound compound orally by gavage.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight changes, food and water consumption, and any behavioral or physiological abnormalities.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

-

Data Analysis: The LD50 value is calculated using specialized software based on the pattern of survivals and mortalities.

Potential Signaling Pathways in this compound-Induced Toxicity

While the specific signaling pathways affected by this compound have not been elucidated, studies on other diterpenoid alkaloids suggest that apoptosis, or programmed cell death, is a likely mechanism of cytotoxicity. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Based on the known mechanisms of other alkaloids, a plausible hypothesis is that this compound compounds could induce apoptosis through the intrinsic pathway. This pathway involves the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

References

Denudatine Diterpenoid Alkaloids: A Technical Guide to Classification, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoid alkaloids (DAs) represent a vast and structurally complex class of natural products, primarily isolated from plant genera such as Aconitum and Delphinium.[1][2][3] Renowned for their potent biological activities, which range from analgesic and anti-inflammatory to highly toxic, these compounds are of significant interest in pharmacology and drug development.[1][4] This guide provides an in-depth examination of the denudatine-type alkaloids, a specific subclass of C₂₀-diterpenoid alkaloids. It covers their hierarchical classification, biosynthetic relationship to other DAs, key physicochemical data, and the experimental protocols used for their isolation and characterization.

Classification of this compound Alkaloids

Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton into C₁₈, C₁₉, and C₂₀ types. This compound belongs to the C₂₀-diterpenoid alkaloids (C₂₀-DAs), which are characterized by a complex tetracyclic core structure containing a 20-carbon skeleton.

The C₂₀-DA group is further subdivided into several major classes based on their distinct skeletal arrangements. This compound is the representative compound for its own class, the This compound-type . Other prominent C₂₀-DA classes include atisine, hetisine, hetidine, napelline, anopterine, and vakognavine. The atisine-type skeleton is generally considered the simplest and is a crucial biosynthetic precursor to many other C₂₀-DA types, including this compound.

The defining structural feature of this compound-type alkaloids is the presence of a C(7)–C(20) bridge, which distinguishes them from the atisine-type skeleton. This structural classification is fundamental for understanding the structure-activity relationships and biosynthetic pathways within this family of molecules.

Caption: Hierarchical classification of diterpenoid alkaloids.

Biosynthesis and Structural Relationships

The biosynthesis of diterpenoid alkaloids originates from the general terpenoid pathway. Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), formed from either the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway, are condensed to produce the C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP).

GGPP is then cyclized to form tetracyclic diterpene skeletons, such as ent-atisane. The introduction of a nitrogen atom, typically from an amino acid, via an amination reaction transforms the diterpene into the foundational alkaloid skeleton. The atisine-type skeleton is a key intermediate at this stage. It is proposed that this compound is formed through a key biosynthetic transformation of an atisine-type precursor, involving the formation of a covalent bond between the C-7 and C-20 positions. This cyclization event creates the characteristic hexacyclic structure of this compound.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Denudatine Targets: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of computational strategies to identify and validate the molecular targets of Denudatine, a diterpenoid alkaloid with multifaceted therapeutic potential.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the in silico prediction and experimental validation of molecular targets for this compound. This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antiarrhythmic effects. Understanding the specific molecular targets through which this compound exerts these effects is crucial for its development as a potential therapeutic agent. This guide outlines a systematic approach, combining network pharmacology, pharmacophore modeling, and molecular docking, to elucidate these targets and provides detailed protocols for their experimental validation.

Introduction to this compound and In Silico Target Prediction

This compound is a structurally complex natural product isolated from plants of the Aconitum and Delphinium genera. Diterpenoid alkaloids have been reported to modulate the activity of ion channels and have shown promise in various disease models. However, the precise molecular mechanisms and direct protein targets of this compound remain largely uncharacterized. In silico target prediction methods offer a powerful and cost-effective approach to generate hypotheses about the potential protein targets of a small molecule like this compound, thereby guiding subsequent experimental validation efforts.

This guide will walk through a multi-step computational workflow designed to predict and prioritize potential targets for this compound, followed by detailed experimental protocols to validate these predictions.

In Silico Target Prediction Methodologies

A robust in silico target prediction strategy for a natural product like this compound involves an integrated approach that leverages information about the compound's structure, the known bioactivities of related compounds, and the vast amount of publicly available biological data.

Network Pharmacology: A Holistic Approach to Target Discovery

Network pharmacology provides a systems-level perspective on drug action by analyzing the complex interplay between a drug, its potential targets, and the associated biological pathways.[1][2] This approach is particularly well-suited for natural products, which often exhibit polypharmacology (acting on multiple targets).

Detailed Protocol for Network Pharmacology:

-

Compound Information Retrieval:

-

Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a chemical database such as PubChem (CID: 10206582).

-

-

Prediction of Potential Targets:

-

Utilize web-based platforms that predict protein targets based on chemical similarity to compounds with known bioactivities. Recommended freely accessible tools include:

-

SwissTargetPrediction: Submits the SMILES string of this compound to predict its most likely protein targets in humans.

-

TargetNet: Employs a variety of machine learning models to predict targets.

-

SuperPred: Compares the input molecule to a database of active compounds.

-

-

-

Construction of the Compound-Target Network:

-

Compile a list of predicted protein targets from the different platforms.

-

Use a network visualization software, such as Cytoscape, to construct a network where this compound is the central node connected to its predicted protein targets.

-

-

Protein-Protein Interaction (PPI) Network Construction and Analysis:

-

Input the list of predicted protein targets into the STRING database to retrieve known and predicted protein-protein interactions.

-

Import the STRING network data into Cytoscape.

-

Analyze the topology of the PPI network to identify key hub proteins (nodes with a high number of connections), which may represent critical regulatory points.

-

-

Functional Enrichment Analysis:

-

Use the list of predicted targets to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or the built-in functional enrichment analysis tools in Cytoscape. This step helps to identify the biological processes and signaling pathways that are most likely to be modulated by this compound.

-

Mandatory Visualization: Network Pharmacology Workflow

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity.[3][4] A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). Since there are no publicly available co-crystal structures of this compound with a protein target, a ligand-based approach using known active compounds with similar scaffolds would be hypothetical but could be attempted if such data were available. A more direct approach for a novel compound like this compound is a receptor-based (structure-based) pharmacophore modeling workflow.

Detailed Protocol for Receptor-Based Pharmacophore Modeling:

-

Selection of a Putative Target:

-

Based on the results from the network pharmacology analysis, select a high-priority potential target protein for which a 3D structure is available in the Protein Data Bank (PDB).

-

-

Binding Site Identification:

-

If the selected protein structure has a co-crystallized ligand, the binding site is readily defined. If it is an apo structure (without a ligand), use binding site prediction tools like CASTp or SiteHound to identify potential binding pockets.

-

-

Generation of a Receptor-Based Pharmacophore:

-

Utilize a workflow such as apo2ph4 which involves docking a fragment library into the identified binding site to probe for potential interactions.[5]

-

Alternatively, use software like LigandScout or the pharmacophore generation tools within Schrödinger Maestro or Discovery Studio to generate a pharmacophore model based on the features of the binding pocket. The model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore-Based Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the pharmacophore and are therefore likely to bind to the target. This can also serve to validate the pharmacophore model if it retrieves known ligands of the target.

-

Mandatory Visualization: Pharmacophore Modeling Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 5. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Denudatine-Type Diterpenoid Alkaloids: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the total synthesis of denudatine-type diterpenoid alkaloids, specifically focusing on the work of Sarpong and coworkers. Their unified strategy enables the synthesis of cochlearenine, which serves as a common intermediate for the preparation of N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine.[1][2] This approach showcases a remarkable application of strategic bond formations to construct the complex polycyclic architecture of these natural products.

Retrosynthetic Analysis

The retrosynthetic strategy for the this compound core hinges on a key intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane system. This central transformation simplifies the target molecule to a less complex tricyclic intermediate. Further disconnections reveal a strategy that relies on the assembly of a piperidine (B6355638) ring and the installation of key functional groups on a hydrindane-derived starting material.

Caption: Retrosynthetic analysis of the this compound core.

Synthetic Workflow Overview

The forward synthesis commences from a known hydrindanone derivative and proceeds through a series of carefully orchestrated steps to build the intricate molecular framework. Key stages of the synthesis include the formation of a piperidine ring, a crucial intramolecular Diels-Alder cycloaddition, and subsequent functional group manipulations to achieve the final natural products.

Caption: Overall synthetic workflow to this compound-type alkaloids.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of cochlearenine and its subsequent conversion to N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine. The total synthesis of cochlearenine is accomplished in 25 steps from the starting hydrindenone.[1]

| Step | Product | Yield (%) |

| Global reduction of mono- and diacetylated epoxy-ketones | Cochlearenine (11) | 63-77 |

| Coupling of Cochlearenine (11) with veratroyl chloride | N-ethyl-1α-hydroxy-17-veratroyldictyzine (12) | 25 |

| Oxidation of Cochlearenine (11) with H₂O₂ | Paniculamine (13) | 50 |

Experimental Protocols

The following are detailed protocols for the final key steps in the synthesis of the target this compound-type alkaloids.

Synthesis of (±)-Cochlearenine (11)

This procedure describes the final three steps from the mono- and diacetylated epoxy-ketone intermediates (27 and 28) to cochlearenine.[1]

-

Epoxide Opening: A solution of the mixed mono- and diacetylated epoxy-ketones (compounds 27 and 28, 1 equivalent) in acetic acid is treated with potassium acetate (B1210297) (KOAc, 10 equivalents). The mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate (B86663). The solvent is removed under reduced pressure to yield the crude product.

-

Hydrogenation: The crude product from the previous step is dissolved in methanol (B129727). Palladium on carbon (10 mol%) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (100 psi). The mixture is stirred vigorously at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Global Reduction: The crude material from the hydrogenation is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filter cake is washed with ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford (±)-cochlearenine (11).

Synthesis of (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine (12)

-

To a solution of (±)-cochlearenine (11, 1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added polymer-supported 4-dimethylaminopyridine (B28879) (DMAP, 2 equivalents) followed by veratroyl chloride (1.5 equivalents).[1]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine (12).

Synthesis of (±)-Paniculamine (13)

-

A solution of (±)-cochlearenine (11, 1 equivalent) is prepared in a 2:1 mixture of methanol and water.[1]

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution, 10 equivalents) is added to the solution.

-

The reaction mixture is heated to 60 °C and stirred for 6 hours.

-

After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to give (±)-paniculamine (13).

References

- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]

Application Notes and Protocols for the Quantification of Denudatine

For Researchers, Scientists, and Drug Development Professionals

Introduction